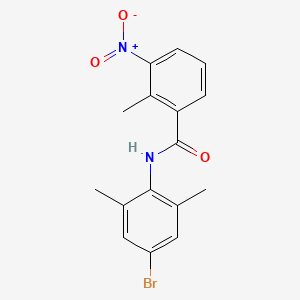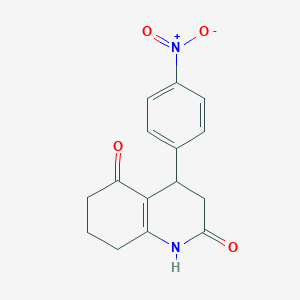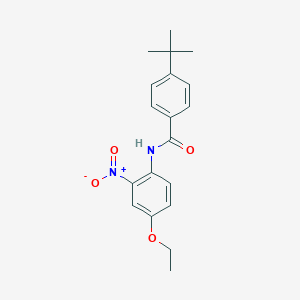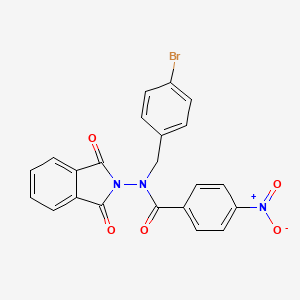![molecular formula C19H24O3 B5153870 1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene, commonly known as EMDP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. EMDP is a member of the family of compounds known as beta-adrenergic agonists, which are used in the treatment of various respiratory disorders such as asthma. In
作用机制
EMDP acts as a beta-adrenergic agonist, which means that it binds to and activates beta-adrenergic receptors in the body. This activation leads to the relaxation of smooth muscle, particularly in the airways, resulting in bronchodilation. EMDP also increases the production of cyclic AMP, which leads to the activation of protein kinase A and the subsequent phosphorylation of various proteins involved in smooth muscle contraction.
Biochemical and Physiological Effects:
EMDP has been shown to have various biochemical and physiological effects, including bronchodilation, increased heart rate, increased blood pressure, and increased metabolic rate. These effects are mediated through the activation of beta-adrenergic receptors and the subsequent increase in cyclic AMP production. EMDP has also been shown to have an anabolic effect, promoting muscle growth and increasing protein synthesis.
实验室实验的优点和局限性
One advantage of using EMDP in lab experiments is its specificity for beta-adrenergic receptors, which allows for more targeted and controlled experiments. EMDP is also relatively stable and easy to synthesize, making it a convenient chemical to work with. However, one limitation of using EMDP is its potential toxicity, particularly at high doses. Careful dosing and safety precautions should be taken when working with EMDP in lab experiments.
未来方向
There are several future directions for research on EMDP. One area of interest is the development of new beta-adrenergic agonists with improved specificity and efficacy. Another area of research is the investigation of the anabolic effects of EMDP, particularly in the context of muscle wasting diseases such as sarcopenia. Additionally, further research is needed to fully understand the potential environmental impacts of EMDP, particularly in the context of its use as a soil fumigant.
合成方法
EMDP can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods involves the reaction of 2,4-dimethylbenzene with 3-bromo-1-chloropropane, followed by the reaction with 3-ethoxyphenol and sodium hydroxide. The final product is obtained through purification and isolation techniques.
科学研究应用
EMDP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, EMDP has been shown to have bronchodilatory effects, making it a potential treatment option for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, EMDP has been shown to increase the growth rate and feed efficiency of livestock, making it a potential feed additive. In environmental science, EMDP has been studied for its potential use as a soil fumigant, as it has been shown to be effective against various pests and pathogens.
属性
IUPAC Name |
1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-17-7-5-8-18(14-17)21-11-6-12-22-19-10-9-15(2)13-16(19)3/h5,7-10,13-14H,4,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURYFSJMUOLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Ethoxyphenoxy)propoxy]-2,4-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)

![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)

![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)

![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)